molecular formula C18H15ClN4O B11400833 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11400833
M. Wt: 338.8 g/mol
InChI Key: PKTKWXNBSBIZDX-UHFFFAOYSA-N
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Description

The compound 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic molecule that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the benzodiazole and pyrrolone moieties suggests potential biological activity, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Ring: Starting from o-phenylenediamine, the benzodiazole ring can be formed through a cyclization reaction with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolone Core: The pyrrolone core can be synthesized via a condensation reaction between an appropriate amine and a diketone.

    Coupling Reactions: The benzodiazole and pyrrolone intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN₃) or primary amines in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Reduced forms of the benzodiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and possible biological activity.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploration of its properties as a building block for novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
  • 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one

Uniqueness

The unique combination of the chloro and methyl groups on the phenyl ring in 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one distinguishes it from similar compounds. This structural variation can lead to different chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H15ClN4O/c1-10-6-7-11(8-12(10)19)23-9-15(24)16(17(23)20)18-21-13-4-2-3-5-14(13)22-18/h2-8,20,24H,9H2,1H3,(H,21,22)

InChI Key

PKTKWXNBSBIZDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)Cl

Origin of Product

United States

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